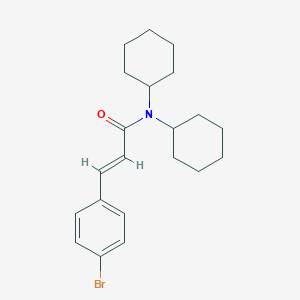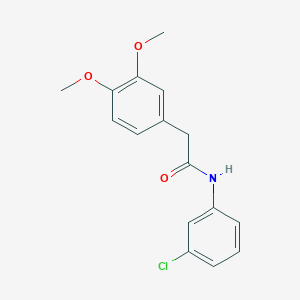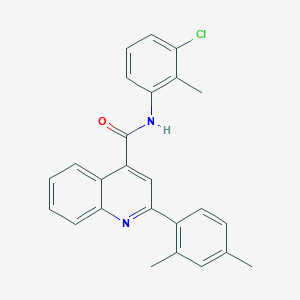![molecular formula C16H16BrNO B334931 3-bromo-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B334931.png)
3-bromo-N-[2-(propan-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C16H16BrNO and a molecular weight of 318.21 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzamide structure, along with an isopropyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(propan-2-yl)phenyl]benzamide can be achieved through several methods. One common approach involves the bromination of N-(2-isopropylphenyl)benzamide using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-[2-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxides and amines, respectively.
Applications De Recherche Scientifique
3-bromo-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of enzymes, receptors, or other biomolecules, leading to various biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-N-(2-isopropylphenyl)benzamide: Similar structure but with the bromine atom at a different position on the benzamide ring.
3-bromo-N-propylbenzamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
3-bromo-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the specific positioning of the bromine atom and the isopropyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H16BrNO |
|---|---|
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
3-bromo-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO/c1-11(2)14-8-3-4-9-15(14)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19) |
Clé InChI |
FTERTLMEECRGQB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B334848.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B334850.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide](/img/structure/B334855.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B334857.png)




![N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B334865.png)


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)butanamide](/img/structure/B334868.png)

